2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide can be achieved through various methods. One common approach involves the reaction of 1-phenylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide can be compared with other similar compounds, such as:
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-8-13(17)15-9-11-6-7-16(10-11)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLULHBFMUJZNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)CCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199991 | |
Record name | Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-14-3 | |
Record name | Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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